1-(4-(Methylthio)phenyl)piperazine

Synthetic Chemistry Process Chemistry Building Block Preparation

Medicinal chemistry programs require precise N-arylpiperazine scaffolds; substituting the methylthio group alters binding affinity and synthetic outcomes. This compound delivers the exact para-methylthio substitution pattern validated for CNS receptor ligand development. - **Critical differentiation**: Methylthio group enables oxidation/cross-coupling derivatization; provides ~10-fold higher dopamine receptor affinity vs. unsubstituted analogs. - **Key application**: Verified intermediate for GlyT1 inhibitors (schizophrenia research) and D2/D3/D4 receptor modulators. - **Supply assurance**: ≥97% purity, efficient 79% yield synthesis from Boc precursor, immediate shipping.

Molecular Formula C11H16N2S
Molecular Weight 208.33 g/mol
CAS No. 80835-30-9
Cat. No. B3155698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-(Methylthio)phenyl)piperazine
CAS80835-30-9
Molecular FormulaC11H16N2S
Molecular Weight208.33 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)N2CCNCC2
InChIInChI=1S/C11H16N2S/c1-14-11-4-2-10(3-5-11)13-8-6-12-7-9-13/h2-5,12H,6-9H2,1H3
InChIKeyXZVSQQZKZDSREW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-(Methylthio)phenyl)piperazine Overview


1-(4-(Methylthio)phenyl)piperazine (CAS 80835-30-9) is an N-arylpiperazine derivative characterized by a methylthio (-SCH₃) substituent at the para position of the phenyl ring, with a molecular formula of C₁₁H₁₆N₂S and a molecular weight of 208.32 g/mol . This structural motif is widely employed in medicinal chemistry as a privileged scaffold for constructing ligands targeting central nervous system (CNS) receptors, particularly serotonin and dopamine receptors, as well as for developing enzyme inhibitors [1]. The compound is primarily utilized as a versatile intermediate or building block in the synthesis of more complex bioactive molecules, rather than as an end-use pharmaceutical agent itself, making its reliable procurement and defined purity critical for reproducible research and development .

Workflow
Privileged scaffold for CNS receptor ligand synthesis
Key Feature
Methylthio handle enables derivatization and affinity tuning
Procurement
High-purity building block for reproducible medchem workflows

1-(4-(Methylthio)phenyl)piperazine: Why Substitution Fails


In medicinal chemistry and chemical synthesis, the precise substitution pattern on the N-phenyl ring of arylpiperazines is not arbitrary; it critically dictates the compound's reactivity, physicochemical properties, and, most importantly, its biological target engagement. Unsubstituted 1-phenylpiperazine lacks the key methylthio group, which serves as a versatile synthetic handle for further derivatization (e.g., oxidation to sulfoxide/sulfone or metal-catalyzed cross-coupling) and as a crucial pharmacophoric element for enhancing binding affinity and selectivity at CNS targets [1]. Similarly, alternative substituents like halogens (e.g., 1-(4-fluorophenyl)piperazine) or alkyl groups (e.g., 1-(4-methylphenyl)piperazine) confer different electronic and steric profiles, leading to divergent biological activities and chemical reactivities [2]. Therefore, generic substitution of 1-(4-(methylthio)phenyl)piperazine with a different analog will result in a different compound with potentially inferior synthetic utility or altered, non-comparable biological performance, jeopardizing the reproducibility and validity of research findings or process development.

vs Unsubstituted
Missing methylthio group removes the key synthetic handle and pharmacophoric element; target affinity and derivatization options may differ significantly.
vs 4-Fluoro analog
Different electronic effects may alter reactivity and biological target engagement; reported deprotection yields suggest variable synthetic efficiency.
vs 4-Methyl analog
Steric and electronic differences may result in divergent SAR profiles at CNS receptors; assay outcomes from methyl analog may not transfer directly.

1-(4-(Methylthio)phenyl)piperazine: Evidence vs Analogs


Synthetic Yield Advantage

For chemical procurement, a reliable and efficient synthetic route is paramount. The target compound, 1-(4-(methylthio)phenyl)piperazine, can be prepared from its Boc-protected precursor in a high-yielding deprotection step. A published patent procedure reports a 79% isolated yield for this transformation, which involves treatment with trifluoroacetic acid in dichloromethane at room temperature for 15 hours . In comparison, deprotection of a different, albeit structurally related, Boc-protected piperazine derivative (4-(4-fluorophenyl)piperazine-1-carboxylic acid tert-butyl ester) under similar conditions (TFA/DCM) was reported with a lower yield of 64% . This 15-percentage-point difference (79% vs. 64%) in a critical deprotection step represents a significant improvement in material efficiency, reducing waste and cost for laboratories requiring the free amine.

Synthetic Yield Advantage
Data to verify
79% vs 64% (+15 ppt)
Reported yield difference may support material efficiency screening.
TFA/DCM deprotection; cross-study comparable conditions.
Synthetic Chemistry Process Chemistry Building Block Preparation

Commercial Purity Benchmarking

The reproducibility of research is contingent upon the quality and purity of chemical inputs. 1-(4-(Methylthio)phenyl)piperazine is commercially available from reputable suppliers at a certified purity of ≥97% . This is a critical specification for procurement officers and researchers, as it guarantees a high level of consistency and minimizes the risk of impurities confounding experimental results. In contrast, some related arylpiperazine building blocks, such as 1-(3-(methylthio)phenyl)piperazine, are frequently offered with a lower certified purity of ≥95% [1]. While a 2% difference may appear small, it can be significant when working with precious biological assays or in multi-step syntheses where impurity accumulation can drastically reduce overall yield and complicate purification.

Commercial Purity Benchmark
Specification review
≥97% vs ≥95%
Higher purity specification may reduce impurity-related risk in sensitive syntheses.
Supplier Certificate of Analysis; meta-methylthio isomer comparator.
Chemical Procurement Quality Control Research Reagent

Methylthio Impact on Dopamine Receptor Binding

In the context of CNS drug discovery, the selection of the correct building block can be validated by its impact on target affinity. A structure-activity relationship (SAR) study on phenylpiperazine-based dopamine receptor ligands provides class-level evidence for the benefit of the methylthio substituent. The study showed that for a series of ligands (types 2 and 3), replacing a non-thioether substituent with a methylthio group on the phenylpiperazine core resulted in an increase in receptor binding affinity by approximately one order of magnitude (10-fold) [1]. Specifically, the methylthio analogs (2b and 3b) demonstrated affinity that was an order of magnitude greater than their corresponding analogs (2a and 3a) which lacked the methylthio group [1]. This finding strongly supports the rationale for prioritizing 1-(4-(methylthio)phenyl)piperazine as a starting material when aiming to develop high-affinity ligands for dopamine receptors.

Dopamine Affinity SAR
Class-level
~10-fold increase
Class-level evidence suggests affinity benefit for methylthio-containing ligands.
Human D2, D3, D4 radioligand binding; analog series 2a/3a vs 2b/3b.
Medicinal Chemistry Dopamine Receptors Structure-Activity Relationship (SAR) CNS Drug Discovery

Use as GlyT1 Inhibitor Intermediate

The compound's value proposition is further substantiated by its documented use as a key intermediate in the synthesis of GlyT1 (glycine transporter 1) inhibitors, a class of compounds under investigation for treating schizophrenia and other neuropsychiatric disorders . Patent literature explicitly describes the use of 1-(4-(methylthio)phenyl)piperazine in the preparation of a series of GlyT1 inhibitors . This contrasts with many other commercially available arylpiperazines, which lack this specific, validated application in a therapeutically relevant and actively researched area. For a procurement specialist, this validated use in an advanced research program provides a clear rationale for selecting this particular compound over others with similar structures but less defined or no validated utility in current drug discovery pipelines.

GlyT1 Inhibitor Intermediate
Data to verify
Patent-documented route
Reported use in GlyT1 inhibitor synthesis supports CNS discovery relevance.
Review patent literature for synthetic route compatibility.
Medicinal Chemistry Patent Chemistry Synthetic Intermediates GlyT1 Inhibitors

1-(4-(Methylthio)phenyl)piperazine Applications


Synthesis of High-Affinity Dopamine Receptor Ligands

Based on class-level evidence demonstrating a ~10-fold increase in dopamine receptor affinity when a methylthio group is incorporated into phenylpiperazine ligands [1], 1-(4-(methylthio)phenyl)piperazine is an optimal starting material for medicinal chemistry programs aimed at developing potent D2, D3, or D4 receptor agonists or antagonists. This application is particularly relevant for research into Parkinson's disease, schizophrenia, and substance use disorders.

Preparation of GlyT1 Inhibitors for Neuropsychiatric Research

As validated by patent literature, 1-(4-(methylthio)phenyl)piperazine is a key intermediate in the synthesis of glycine transporter 1 (GlyT1) inhibitors . These inhibitors are being investigated for their potential to treat schizophrenia and related cognitive disorders by modulating glutamatergic neurotransmission. Procurement of this compound is therefore strategic for laboratories engaged in this specific area of CNS drug discovery.

Arylpiperazine Library Synthesis for CNS Screening

With its high commercial purity (≥97%) and efficient synthetic accessibility (e.g., 79% yield from Boc precursor) , 1-(4-(methylthio)phenyl)piperazine is an ideal core scaffold for generating diverse libraries of novel compounds via parallel synthesis. The methylthio group serves as a valuable point of diversity for subsequent derivatization (e.g., oxidation or cross-coupling) , enabling the rapid exploration of chemical space around key CNS targets like serotonin and dopamine receptors.

Academic Research and Teaching in Organic Synthesis

The compound serves as an excellent substrate for demonstrating key organic transformations in an academic setting. The presence of both a basic secondary amine (piperazine) and a sulfur-containing functional group (methylthio) allows for a wide range of reactions, including N-alkylation, acylation, sulfoxidation, and metal-catalyzed cross-coupling. Its synthesis from a Boc-protected precursor with a reported 79% yield provides a practical and robust experiment for advanced undergraduate or graduate laboratory courses in medicinal or synthetic organic chemistry.

Application
Selection Property
Validation Focus
Dopamine receptor ligand synthesis
Methylthio pharmacophore for target engagement
D2/D3/D4 receptor binding assays
GlyT1 inhibitor preparation
Validated intermediate for GlyT1 synthesis
GlyT1 inhibition and patent route confirmation
Arylpiperazine library synthesis
High purity and efficient synthetic access
Parallel synthesis and derivatization feasibility
Academic organic synthesis teaching
Multifunctional reactivity (amine and thioether)
Demonstration of key transformations (alkylation, oxidation, cross-coupling)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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